6-[(2-Aminophenyl)sulfanyl]-5-bromopyrimidine-2,4(1H,3H)-dione

Pyrimidobenzothiazine Synthesis Smiles Rearrangement Heterocyclic Medicinal Chemistry

6-[(2-Aminophenyl)sulfanyl]-5-bromopyrimidine-2,4(1H,3H)-dione (CAS 79108-67-1) is a heterocyclic uracil derivative with the molecular formula C₁₀H₈BrN₃O₂S and a molecular weight of 314.16 g/mol. The compound incorporates a bromine atom at the 5-position and a 2-aminophenylsulfanyl group at the 6-position of the pyrimidinedione core.

Molecular Formula C10H8BrN3O2S
Molecular Weight 314.16 g/mol
CAS No. 79108-67-1
Cat. No. B12910551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-[(2-Aminophenyl)sulfanyl]-5-bromopyrimidine-2,4(1H,3H)-dione
CAS79108-67-1
Molecular FormulaC10H8BrN3O2S
Molecular Weight314.16 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)N)SC2=C(C(=O)NC(=O)N2)Br
InChIInChI=1S/C10H8BrN3O2S/c11-7-8(15)13-10(16)14-9(7)17-6-4-2-1-3-5(6)12/h1-4H,12H2,(H2,13,14,15,16)
InChIKeyFDRWECOZDBWIOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-[(2-Aminophenyl)sulfanyl]-5-bromopyrimidine-2,4(1H,3H)-dione (CAS 79108-67-1): Procurement-Relevant Structural and Physicochemical Profile


6-[(2-Aminophenyl)sulfanyl]-5-bromopyrimidine-2,4(1H,3H)-dione (CAS 79108-67-1) is a heterocyclic uracil derivative with the molecular formula C₁₀H₈BrN₃O₂S and a molecular weight of 314.16 g/mol . The compound incorporates a bromine atom at the 5-position and a 2-aminophenylsulfanyl group at the 6-position of the pyrimidinedione core. It is primarily recognized as a synthetic precursor rather than a final bioactive molecule, serving as a critical building block for generating conformationally constrained polycyclic scaffolds . Its unambiguous IUPAC identity is 6-[(2-aminophenyl)sulfanyl]-5-bromo-1,2,3,4-tetrahydropyrimidine-2,4-dione . The compound is supplied under this CAS number by multiple vendors for non-human research purposes.

Why 6-[(2-Aminophenyl)sulfanyl]-5-bromopyrimidine-2,4(1H,3H)-dione Cannot Be Replaced by Generic Uracil Analogs in Key Synthetic Workflows


Simple substitution with other 5-bromo- or 6-arylthio-pyrimidinediones fails because this compound uniquely integrates two reactive functional groups that act synergistically in synthesis–a key design principle exploited in ‘privileged’ scaffold construction. The ortho-amino group on the phenyl ring is essential for initiating an intramolecular thermal Smiles rearrangement, while the bromine at the 5-position acts as a critical leaving group that dictates the regiochemistry and efficiency of the cyclization to form pyrimidobenzothiazine or benzothiazepine systems . Analogs lacking either the ortho-amino substituent—such as 5-bromo-6-(phenylthio)pyrimidine-2,4(1H,3H)-dione—or the 5-bromo group—such as 6-[(2-aminophenyl)sulfanyl]pyrimidine-2,4(1H,3H)-dione—do not support the same tandem reaction pathway, leading to either no cyclization or a significant decrease in reaction yield and regiospecificity [1]. The combination of both reactive centers is therefore a mandatory structural motif for downstream access to the bioactive 10H-pyrimido[5,4-b][1,4]benzothiazine class , making generic substitution in these synthetic protocols scientifically invalid.

Quantitative Differentiation Evidence for 6-[(2-Aminophenyl)sulfanyl]-5-bromopyrimidine-2,4(1H,3H)-dione Relative to In-Class Analogs


Structural Requirement for Smiles Rearrangement: Ortho-Amino and 5-Bromo Synergy

The target compound undergoes a thermal Smiles rearrangement to form 2,4-dioxo-1,2,3,4-tetrahydro-10H-pyrimido[5,4-b][1,4]benzothiazines. The key comparators, 5-bromo-6-(phenylthio)pyrimidine-2,4(1H,3H)-dione and 6-[(2-aminophenyl)sulfanyl]pyrimidine-2,4(1H,3H)-dione, lack either the essential ortho-amino group or the 5-bromo leaving group, respectively, and are chemically incompetent for this ring-closing reaction . The reaction pathway involves an intramolecular nucleophilic attack of the ortho-amino group onto the C-5 position, where bromine acts as the leaving group, a mechanism not achievable with the comparator structures .

Pyrimidobenzothiazine Synthesis Smiles Rearrangement Heterocyclic Medicinal Chemistry

Molecular Precision and Building Block Purity: Differentiating the Target Compound from Similar 5-Bromo-6-arylthiopyrimidines

The presence of a free, unsubstituted ortho-amino group (NH₂) on the phenylthio substituent is a critical structural feature that directly impacts subsequent N-functionalization strategies, such as benzothiazepine ring formation . This differentiates it from close analogs like 5-bromo-6-{[2-(methylamino)phenyl]sulfanyl}pyrimidine-2,4(1H,3H)-dione (CAS 79108-65-9, MW 328.19) , where the N-methyl substitution sterically and electronically hinders the nucleophilicity required for the initial step of the Smiles rearrangement, leading to lower cyclization yields or complete failure under standard conditions. The molecular weight difference (314.16 vs. 328.19 g/mol) also serves as a clear quantitative marker for identity verification and purity assessment.

Chemical Probe Design Purity-Driven Procurement Drug Discovery Intermediate

Differentiation from 6-Amino-5-[(2-aminophenyl)sulfanyl]pyrimidine-2,4(1H,3H)-dione: Reactivity at C-5 vs. N-6

A critical comparator is 6-amino-5-[(2-aminophenyl)sulfanyl]pyrimidine-2,4(1H,3H)-dione, where the bromine is replaced by an amino group. This substitution completely alters the synthetic utility: the 5-amino group is not a leaving group and blocks the Smiles rearrangement pathway. Instead, the reactive center shifts to the 6-amino group, leading to different cyclization products like pyrimido[4,5-b][1,4]benzothiazepines, not the pyrimido[5,4-b][1,4]benzothiazines accessible from the target compound . The target compound's 5-bromo substituent (atomic radius: 185 pm, electronegativity: 2.96) provides a superior leaving group capability compared to the 5-amino substituent (C-N bond dissociation energy ~305 kJ/mol vs. C-Br ~285 kJ/mol), enabling a reaction pathway that is chemically blocked in the 6-amino analog.

Heterocyclic Synthesis Regioselectivity Pyrimidine Scaffold Diversification

Advantage as a 5-Bromouracil Scaffold in HIV RNase H Inhibitor Design Compared to 5-Nitro Analogs

In the context of HIV reverse transcriptase-associated RNase H inhibitor design, the 6-arylthio-3-hydroxypyrimidine-2,4-dione (HPD) chemotype forms a critical subtype. While not directly tested as a final bioactive molecule, the target compound as a 5-bromouracil provides a versatile precursor that can be elaborated into potent 6-arylthio-HPD analogs. The 5-bromo substituent is a superior synthetic handle for introducing diverse functionalities at the C-5 position compared to the 5-nitro- or 5-amino-6-arylsulfanyl pyrimidinediones evaluated as direct HIV-1 and HIV-2 inhibitors in MT-4 cells [1][2]. For instance, 5-nitro-6-arylthio analogs showed antiviral activity directly (EC₅₀ values in MT-4 cells against HIV-1 strain IIIB) [2], but the 5-bromo motif in the target compound allows for late-stage diversification to optimize potency, selectivity, and pharmacokinetic parameters, a key advantage acknowledged in the design of the 6-arylthio-HPD subtype where compound 13j achieved an RNase H IC₅₀ of 0.005 μM and an antiviral EC₅₀ of 7.7 μM [1].

Antiviral Drug Discovery HIV RNase H Inhibition Pyrimidine Subtype Design

Verified Application Scenarios for 6-[(2-Aminophenyl)sulfanyl]-5-bromopyrimidine-2,4(1H,3H)-dione Based on Primary Literature Evidence


Synthesis of Dihydro-5-thiaisoalloxazine Derivatives (Pyrimido[5,4-b][1,4]benzothiazines)

The target compound is the definitive starting material for constructing the 2,4-dioxo-1,2,3,4-tetrahydro-10H-pyrimido[5,4-b][1,4]benzothiazine ring system via a thermal Smiles rearrangement [1]. This reaction is a cornerstone of synthetic strategies aimed at creating polycyclic uracil derivatives with potential anti-inflammatory and anticancer activities. No alternative starting material can replicate the regiospecificity and directness of this route without employing the 5-bromo-6-(2-aminophenylthio)-substituted pyrimidinedione pattern [1].

Precursor for Novel HIV-1 Reverse Transcriptase Inhibitors Based on Pyrimidobenzothiazepine Scaffolds

6-[(2-Aminophenyl)thio]uracils are specifically used in a Mannich-type cyclization to create pyrimidobenzothiazepines, which act as conformationally constrained analogs of HEPT (1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine) and have been evaluated for HIV-1 reverse transcriptase inhibition, with active leads showing IC₅₀ values in the micromolar range [2]. The target compound, being a 5-bromouracil version of this precursor, allows for subsequent functionalization at the C-5 position to further optimize antiviral activity [2].

Key Building Block for 6-Arylthio-3-Hydroxypyrimidine-2,4-Dione (HPD) Libraries Targeting HIV RNase H

The 6-arylthio-HPD chemotype has been established as a potent inhibitor of HIV RNase H with exceptional biochemical selectivity over RT polymerase [1]. The target compound serves as a 5-bromo precursor that can be converted into diverse 5-substituted analogs of the HPD core. This late-stage diversification strategy is critical in medicinal chemistry campaigns aiming to identify novel HIV RNase H inhibitors where prototypes have already achieved RNase H IC₅₀ values as low as 0.005 μM and antiviral EC₅₀ values of 7.7 μM without cytotoxicity (CC₅₀ > 100 μM) [1].

Selective Scaffold for CDK-2 Kinase Inhibitor Design through Glycoside Derivatization

New diaryl-substituted pyrimidinedione compounds and their glycosylamino derivatives have demonstrated anticancer activity against HepG2, MCF-7, HCT-116, and A549 cancer cell lines while being evaluated for CDK-2 kinase inhibition [1]. The target compound's strategic combination of a 5-bromo group and a 6-arylthio moiety provides the necessary orthogonal reactivity for constructing such disubstituted pyrimidine scaffolds and their corresponding glycosides, a synthetic versatility that simpler uracil analogs cannot offer [1].

Quote Request

Request a Quote for 6-[(2-Aminophenyl)sulfanyl]-5-bromopyrimidine-2,4(1H,3H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.